Enhanced Lipophilicity of SF5-Aniline Core Compared to CF3 and tert-Butyl Analogs
In a systematic head-to-head comparison of cannabinoid receptor ligands incorporating meta- and para-substituted SF5-aniline moieties versus exact CF3 and tert-butyl analogs, the SF5-substituted compounds consistently exhibited higher lipophilicity (logP) than CF3 counterparts while remaining lower than tert-butyl derivatives [1]. This intermediate lipophilicity profile is critical for optimizing membrane permeability without incurring excessive non-specific binding or poor solubility associated with bulky aliphatic groups.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Higher than CF3 analogs; lower than tert-butyl analogs (exact numerical values not specified in abstract; trend confirmed across multiple compounds) |
| Comparator Or Baseline | Trifluoromethyl (CF3) and tert-butyl analogs of the same pyrazole scaffold bearing SF5-aniline groups |
| Quantified Difference | Consistently elevated logP relative to CF3; reduced relative to tert-butyl |
| Conditions | Cannabinoid receptor ligand series; meta- and para-substituted SF5-aniline incorporated at pyrazole 3-position |
Why This Matters
Lipophilicity directly impacts ADME properties; SF5 provides a tunable hydrophobicity window between CF3 and tert-butyl, enabling fine-tuning of permeability and metabolic stability.
- [1] S. Altomonte, G. L. Baillie, R. A. Ross, J. Riley, M. Zanda. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Adv. 2014, 4, 20164-20176. View Source
